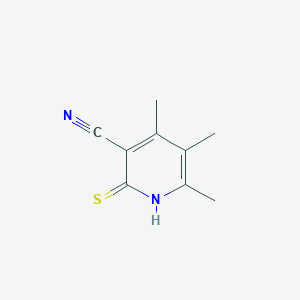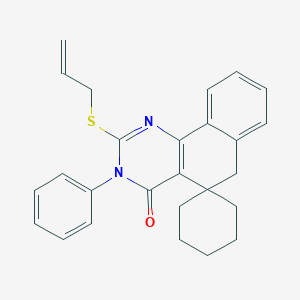
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is a synthetic compound that has drawn the attention of the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is not fully understood. However, it has been proposed that it exerts its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.
Efectos Bioquímicos Y Fisiológicos
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the growth of bacteria and fungi. Furthermore, it has been found to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- in lab experiments include its potent anti-tumor, antibacterial, antifungal, and anti-inflammatory properties. However, its limitations include its relatively low solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-. These include:
1. Further studies to understand its mechanism of action and identify potential targets for cancer therapy.
2. Development of new formulations to improve its solubility and bioavailability.
3. Evaluation of its efficacy in combination with other anti-cancer drugs.
4. Investigation of its potential applications in the treatment of bacterial and fungal infections.
5. Studies to understand its potential side effects and toxicity.
6. Development of new analogs with improved pharmacological properties.
In conclusion, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is a synthetic compound that has shown promising results in various fields of research. Its potent anti-tumor, antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and evaluate its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- involves a multi-step process that includes the condensation of 2-aminobenzophenone with cyclohexanone, followed by the addition of 3-phenyl-2-propenethiol. The reaction mixture is then heated in the presence of a catalyst to obtain the final product. This synthesis method has been optimized to obtain high yields of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-.
Aplicaciones Científicas De Investigación
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
172984-41-7 |
|---|---|
Nombre del producto |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- |
Fórmula molecular |
C26H26N2OS |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
3-phenyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H26N2OS/c1-2-17-30-25-27-23-21-14-8-7-11-19(21)18-26(15-9-4-10-16-26)22(23)24(29)28(25)20-12-5-3-6-13-20/h2-3,5-8,11-14H,1,4,9-10,15-18H2 |
Clave InChI |
JWRDNNLSVSQRJE-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canónico |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Otros números CAS |
172984-41-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
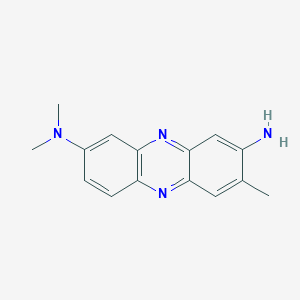
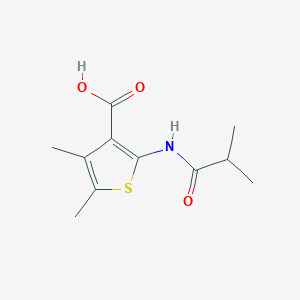
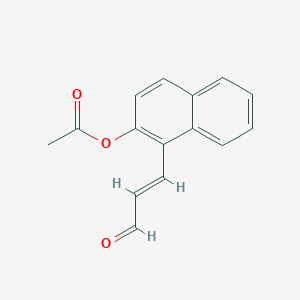
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
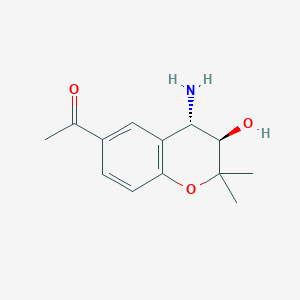
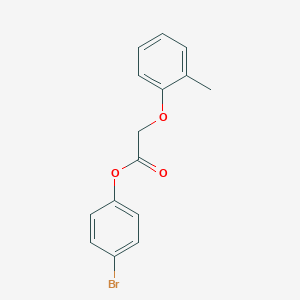
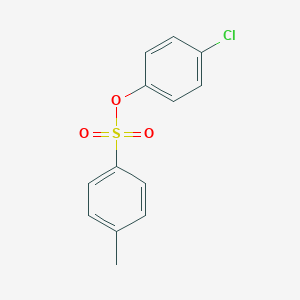
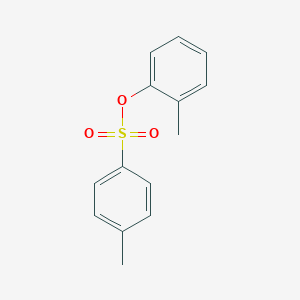
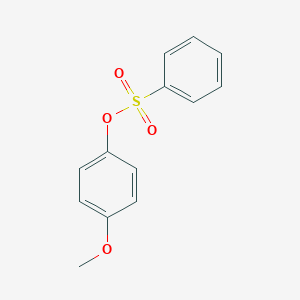

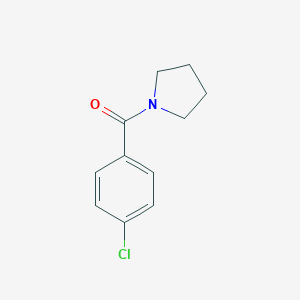
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
